molecular formula C15H10ClFN4O2 B1487704 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338667-52-9

1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1487704
CAS No.: 1338667-52-9
M. Wt: 332.71 g/mol
InChI Key: QCUOVUUPTDWWFO-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1338667-52-9) is a heterocyclic compound with the molecular formula C₁₅H₁₀ClFN₄O₂ and a molar mass of 332.72 g/mol. Structurally, it features a triazole core substituted with a 2-chloro-4-fluorobenzyl group at position 1, a pyridin-4-yl moiety at position 5, and a carboxylic acid group at position 4 (Figure 1).

The presence of electron-withdrawing groups (chloro and fluoro) on the benzyl ring and the pyridinyl substituent may enhance its binding affinity to biological targets, such as kinases or receptors involved in cancer pathways. The carboxylic acid group allows for further derivatization into amides or esters, which can modulate solubility and bioavailability .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2/c16-12-7-11(17)2-1-10(12)8-21-14(9-3-5-18-6-4-9)13(15(22)23)19-20-21/h1-7H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUOVUUPTDWWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a synthetic compound with the molecular formula C15H10ClFN4O2, has garnered attention for its diverse biological activities. This compound features a triazole ring, which is known for its potential in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. The unique structural components of this compound, including the chlorofluorobenzyl group and pyridine moiety, contribute to its biological interactions and therapeutic potential.

  • Molecular Formula : C15H10ClFN4O2
  • Molar Mass : 332.72 g/mol
  • CAS Number : 133867-52-9

Structural Features

The compound possesses a triazole ring, which is often associated with various biological activities. The presence of chlorine and fluorine atoms enhances its lipophilicity, potentially increasing its binding affinity to biological targets compared to similar compounds lacking these features.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits promising activity against various pathogens. Triazole-containing compounds have been extensively studied for their ability to inhibit fungal growth and bacterial infections. The specific mechanisms of action are still under investigation but may involve interference with enzyme functions or disruption of cell membrane integrity.

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. The interaction of the chlorofluorobenzyl and pyridine groups with specific biological targets is hypothesized to play a role in its efficacy against cancer cells. Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its effects on cancerous tissues.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various triazole derivatives, including this compound, demonstrated significant inhibition of cell proliferation in several cancer cell lines. The IC50 values varied depending on the specific cell type, indicating selective toxicity towards malignant cells.
  • Mechanistic Studies : Further investigations into the binding affinity of this compound to key enzymes involved in cancer metabolism revealed that it could act as a competitive inhibitor, thereby disrupting normal cellular processes.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
1-(2-chlorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acidStructureLacks fluorine substitution
5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acidStructureNo chlorofluorobenzyl group
1-(benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazoleStructureLacks halogen functionality

The comparative analysis highlights how the presence of both chlorine and fluorine atoms in the original compound enhances its lipophilicity and potentially increases its binding affinity to biological targets compared to similar compounds.

Research Findings

Recent literature emphasizes the need for further pharmacological studies to fully understand the biological activity of this compound. Key findings include:

  • Binding Studies : Initial data suggest that this compound may bind effectively to enzymes involved in metabolic pathways relevant to both microbial resistance and cancer progression.
  • Structural Modifications : Ongoing research into structural modifications aims to enhance its biological activity and reduce potential side effects.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates activity against various pathogens. This makes it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth. The unique combination of the chlorofluorobenzyl and pyridine groups may enhance binding affinity to biological targets, warranting further investigation into its mechanism of action.

Synthetic Applications

Organic Synthesis
The synthesis of this compound typically involves various organic reactions that allow for structural modifications. This versatility in synthesis opens avenues for creating derivatives with enhanced biological activities or novel properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions 1 and 5) Molecular Weight (g/mol) CAS Number Biological Activity (Cell Line) Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-C₆H₄ (1); CF₃ (5) 305.67 Not specified GP = 68.09% (NCI-H522 lung cancer cells)
5-(Pyridin-4-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid p-tolyl (1); pyridin-4-yl (5) 281.28 Not specified Antitumor activity via c-Met inhibition
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Cl-C₆H₄ (1); pyridin-4-yl (5) 315.73 289488-34-2 Discontinued (likely due to lower activity)
1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid benzylamide 4-Et-C₆H₄ (1); pyridin-4-yl (5); 4-F-C₆H₄CH₂ (amide) 401.44 1251672-32-8 Improved cell permeability (amide derivative)

Key Findings:

Electron-Withdrawing Substituents: The trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances antitumor activity (GP = 68.09% in NCI-H522 cells) compared to non-CF₃ analogues . Chloro and fluoro substituents (as in the target compound) improve target binding but may reduce solubility due to increased hydrophobicity .

Pyridinyl vs. Aryl Substituents: Pyridin-4-yl at position 5 (as in the target compound) contributes to π-π stacking interactions with aromatic residues in enzymes like c-Met, a key oncogenic kinase . Replacement with phenyl or thiazolyl groups (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) shifts activity toward melanoma (LOX IMVI cells, GP = 62.25%) but reduces potency in lung cancer models .

Carboxylic Acid vs. Amide Derivatives :

  • Carboxylic acids generally exhibit lower cell permeability due to ionization at physiological pH. For example, 1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid benzylamide (an amide derivative) shows improved bioavailability compared to its acid counterpart .
  • Acidic triazoles (e.g., the target compound) may engage in hydrogen bonding with target proteins but require formulation adjustments for in vivo efficacy .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Compound Name logP (Predicted) pKa (Carboxylic Acid) Solubility (mg/mL)
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 2.1 3.2 0.15 (aqueous)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 2.8 2.9 0.08 (aqueous)
5-(Pyridin-4-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid 1.9 3.5 0.22 (aqueous)
  • The target compound’s lower logP (2.1) compared to its CF₃ analogue (2.8) suggests better aqueous solubility, critical for intravenous administration .
  • Thiazolyl derivatives exhibit zwitterionic behavior (pKa ~7.4), enhancing solubility in neutral buffers .

Preparation Methods

General Synthetic Strategy for 1,2,3-Triazole-4-carboxylic Acids

The synthesis of 1,2,3-triazole-4-carboxylic acids typically involves the following key steps:

This general approach is adapted specifically for the preparation of 1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Detailed Preparation Method Based on Grignard and Carboxylation Chemistry

A patented method (US20180029999A1) provides a robust protocol for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted to the target compound by using the appropriate substituted benzyl and pyridinyl precursors.

Stepwise Procedure:

Step Description Conditions Key Reagents
1 Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyltetrahydrofuran (METHF) Cooling to −78°C to 0°C 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/METHF
2 Addition of isopropylmagnesium chloride (Grignard reagent) Stirring 0.5–2 h at −78°C to 0°C Isopropylmagnesium chloride
3 Quenching with low alcohol (e.g., ethanol) to obtain 1-substituted-4-bromo-1H-1,2,3-triazole intermediate Ambient temperature Ethanol
4 Addition of isopropylmagnesium chloride-lithium chloride complex Heating to 10–50°C, stirring 0.5–2 h Isopropylmagnesium chloride-lithium chloride complex
5 Cooling to −30°C to 0°C, introduction of carbon dioxide gas 5–30 min carbonation CO2 gas
6 Acidification with hydrochloric acid to pH 1–5 Ambient temperature HCl
7 Extraction, drying, and concentration to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid Standard organic workup Organic solvents, drying agents
8 Methylation of the mixture using methyl iodide and alkali in mixed solvents (THF/METHF + DMF/DMAc) 0–80°C for 5–48 h Methyl iodide, K2CO3 or other base
9 Separation by extraction, crystallization, and drying to isolate pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid Cooling to −5°C to 5°C Standard purification

This method allows selective carboxylation at the 4-position and subsequent isolation of the acid. For the target compound, the 1-substituent corresponds to the 2-chloro-4-fluorobenzyl group, and the 5-substituent corresponds to the pyridin-4-yl group introduced via the azide or alkyne component in the initial cycloaddition step.

Synthesis of the 1,2,3-Triazole Core with Pyridin-4-yl Substitution

The pyridin-4-yl substituent at the 5-position is commonly introduced via the use of 4-pyridyl-substituted alkynes or azides in the CuAAC reaction.

  • CuAAC Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition is a widely used, regioselective method to synthesize 1,4-disubstituted 1,2,3-triazoles.
  • The reaction typically involves 2-chloro-4-fluorobenzyl azide or alkyne and 4-pyridyl alkyne or azide under mild conditions.
  • Catalysts such as CuI or CuSO4 with sodium ascorbate are used in solvents like DMF, DMSO, or t-BuOH/H2O mixtures.
  • The reaction proceeds at room temperature or slightly elevated temperatures (20–50°C) for several hours to yield the triazole core with the desired substitution pattern.

Alternative Synthetic Routes and Functional Group Transformations

  • Dimroth Rearrangement: Some 1,2,3-triazole carboxylic acids are synthesized via Dimroth rearrangement of 5-substituted-1H-1,2,3-triazole derivatives to achieve regioselectivity.
  • Quaternization and Reduction: For pyridinyl substituents, quaternization of the pyridine nitrogen followed by reduction can modify the electronic properties and improve yields of the target acid derivatives.
  • Esterification and Hydrolysis: Methyl or ethyl esters of the triazole carboxylic acids are often intermediates, synthesized via methylation with methyl iodide, which are then hydrolyzed under acidic or basic conditions to yield the free acid.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Solvents THF, METHF, DMF, DMAc, DMSO Mixed solvents used for solubility and reaction control
Temperature −78°C to 80°C Low temps for Grignard addition; moderate temps for methylation
Catalysts/Reagents CuI, isopropylmagnesium chloride, methyl iodide, K2CO3 Copper catalysts for cycloaddition; Grignard for carboxylation
Reaction Time 0.5–48 hours Depends on step; cycloaddition typically several hours
Purification Extraction, drying agents (MgSO4, Na2SO4), crystallization Standard organic workup and crystallization techniques

Research Findings and Yields

  • The Grignard/carboxylation method yields 1-substituted-1H-1,2,3-triazole-4-carboxylic acids in moderate to good yields (e.g., 53% yield reported for similar derivatives).
  • CuAAC reactions provide near quantitative yields with high regioselectivity and mild reaction conditions.
  • The presence of electron-withdrawing groups such as chloro and fluoro substituents on the benzyl moiety can influence reaction rates and yields positively by stabilizing intermediates.

Q & A

Q. Advanced: How can regioselectivity in triazole formation be optimized?

Answer: Regioselectivity (1,4- vs. 1,5-triazole) is influenced by:

  • Catalyst choice: Cu(I) favors 1,4-regioselectivity, while Ru catalysts may alter outcomes .
  • Solvent polarity: Non-polar solvents (e.g., toluene) improve Cu(I) activity and selectivity .
  • Substituent effects: Electron-withdrawing groups (e.g., fluorine on the benzyl group) stabilize transition states, enhancing 1,4-product formation. Validate via 1H^{1}\text{H}-NMR and X-ray crystallography .

Basic: What analytical techniques confirm the compound’s structure?

Answer:

  • NMR spectroscopy: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid signals (δ ~170 ppm) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • IR spectroscopy: Detect carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and triazole C=N stretches (~1600 cm1^{-1}) .

Q. Advanced: How can X-ray crystallography and DFT calculations resolve structural ambiguities?

Answer:

  • X-ray crystallography: Resolve bond lengths (e.g., triazole N-N bonds ~1.3 Å) and dihedral angles to confirm regiochemistry .
  • DFT studies: Compare experimental IR/NMR data with computed spectra (B3LYP/6-31G* basis set) to validate electronic environments .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme inhibition assays: Screen against kinases or hydrolases using fluorescence-based substrates (e.g., ATPase-Glo™) .
  • Cellular uptake studies: Use LC-MS to quantify intracellular concentrations in HEK-293 or HepG2 cells .

Q. Advanced: How can molecular docking predict target interactions?

Answer:

  • Ligand preparation: Optimize protonation states at physiological pH (Schrödinger Suite) .
  • Docking protocols: Use AutoDock Vina with grid boxes centered on active sites (e.g., kinase ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Basic: What storage conditions ensure compound stability?

Answer:

  • Store at –20°C under inert gas (Ar/N2_2) to prevent hydrolysis of the triazole ring .
  • Use amber vials to block UV-induced degradation .

Q. Advanced: How to characterize degradation pathways under stress conditions?

Answer:

  • Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor via UPLC-PDA-MS to identify degradants (e.g., decarboxylated byproducts) .

Basic: How to address contradictions in reported purity or spectral data?

Answer:

  • Reproducibility checks: Cross-validate synthetic protocols (e.g., azide purity >98% by GC-MS) .
  • Analytical calibration: Use certified reference standards for NMR and HPLC .

Q. Advanced: Which method validation parameters resolve analytical discrepancies?

Answer:

  • Linearity (R2^2 >0.99) and LOD/LOQ: Establish via calibration curves (ICH Q2(R1)) .
  • Inter-lab validation: Share samples with independent labs using standardized SOPs .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of azide intermediates .

Q. Advanced: How to assess acute toxicity and ecotoxicological risks?

Answer:

  • In vitro toxicity: MTT assays on human primary hepatocytes .
  • Ecotoxicity: Follow OECD Test Guideline 201 (algae growth inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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